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Compound of Interest

Compound Name: Egfr-IN-119

Cat. No.: B15615508

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target binding site of Egfr-IN-119, a
non-covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information
presented herein is compiled from available scientific literature and computational analyses,
offering a detailed perspective for researchers in oncology and drug discovery.

Introduction to Egfr-IN-119

Egfr-IN-119, also identified as compound 5l in specific lead optimization studies, is a potent
inhibitor of EGFR.[1] As a non-covalent inhibitor, its mechanism of action involves reversible
binding to the EGFR kinase domain, thereby competing with adenosine triphosphate (ATP) and
inhibiting the autophosphorylation and activation of the receptor. This blockade of EGFR
signaling can effectively suppress the proliferation of cancer cells that are dependent on this
pathway.

Quantitative Data: Inhibitory Potency

The inhibitory activity of Egfr-IN-119 and its analogs has been quantified through in vitro
assays. The following table summarizes the available data for key compounds from the
imidazo[1,2-a]quinoxaline series.
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Cell Line
Compound Target IC50 (nM) (Antiproliferative
IC50)
Egfr-IN-119 (5l) EGFR 84.3[1] A549 (1.34 uM)[1]
o Not Reported in this
Erlotinib (Control) EGFR 221.03
context
Compound 6b EGFR (Wild Type) 211.22 H1975 (3.65 uM)
) ] Not Reported in this
Compound 7] EGFR (Wild Type) 193.18
context
] Not Reported in this
Compound 9a EGFR (Wild Type) 223.32
context
) Not Reported in this
Compound 9¢ EGFR (Wild Type) 221.53

context

EGFR Target Binding Site of Egfr-IN-119

Computational modeling, specifically molecular docking, has been employed to elucidate the
binding mode of Egfr-IN-119 within the ATP-binding pocket of the EGFR kinase domain. These
in silico studies provide a detailed view of the molecular interactions that govern the inhibitor's
potency.

The binding site of non-covalent EGFR inhibitors is located in the cleft between the N-lobe and
the C-lobe of the kinase domain. This pocket is characterized by several key regions that are
crucial for inhibitor binding:

» Hinge Region: Forms hydrogen bonds with the inhibitor. Key residues in this region include
Met793.

» Gatekeeper Residue: A critical residue that controls access to a deeper hydrophobic pocket.
In wild-type EGFR, this is Thr790.

» Hydrophobic Regions: Provide extensive van der Waals interactions.
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o DFG Motif: Located in the activation loop, its conformation (DFG-in or DFG-out) influences
the binding of different inhibitor types.

Based on in silico analyses of the imidazo[1,2-a]quinoxaline scaffold, Egfr-IN-119 is predicted
to occupy the ATP-binding site and engage in key interactions with the surrounding amino acid
residues. The core of the molecule likely forms a crucial hydrogen bond with the backbone of
Met793 in the hinge region, a hallmark of many ATP-competitive kinase inhibitors. The
substituted phenyl rings of the molecule are expected to extend into hydrophobic pockets,
further stabilizing the complex.

Signaling Pathway and Experimental Workflow

To understand the context of Egfr-IN-119's action, it is essential to visualize the EGFR
signaling pathway it inhibits and the typical workflow for assessing its binding.
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Caption: Simplified EGFR signaling pathway and the inhibitory action of Egfr-IN-119.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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